3-甲磺酰基-5-硝基苯甲酸

描述

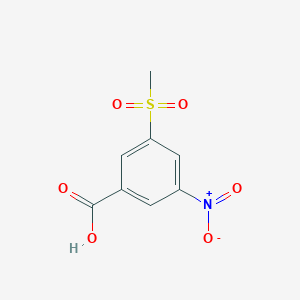

3-Methanesulfonyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methanesulfonyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methanesulfonyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硝化和还原过程

使用包括甲磺酸在内的混合物开发了一种改进的苯并-2,1,3-硒二唑硝化程序,展示了其在硝化反应中的作用。该方法防止了在其他溶剂中观察到的 SN2Ar 取代,并实现了高收率,突出了该化合物在促进特定化学转化中的效用 (Wright & Mcclure, 2004)。

自由基反应和氧化研究

探索了甲磺酰自由基的反应,证明了它在羟基自由基存在下的形成和行为。这项研究提供了对涉及甲磺酸衍生物的氧化途径和产物的宝贵见解,强调了它们在理解自由基化学和氧化过程中的重要性 (Flyunt 等人,2001)。

电化学应用

对氯霉素与二氧化铅-表面活性剂复合物进行电化学氧化的研究讨论了甲磺酸盐电解质在形成特定相 PbO2 中的作用。这项研究说明了受甲磺酸盐影响的电催化活性,表明其在电化学和材料科学中的应用 (Shmychkova 等人,2021)。

苯并噻唑的合成

甲磺酸/SiO2 被用作一种有效的混合物,可从羧酸合成 2-取代芳香族和脂肪族苯并噻唑。该方法的简单性和有效性突出了该化合物在促进杂环化合物合成中的效用 (Sharghi & Asemani, 2009)。

催化和反应介质应用

基于 1,3-二烷基咪唑鎓甲磺酸盐的离子液体在氟离子催化的羧酸与烷基卤化物的酯化反应中证明了作为可重复使用反应介质的效率。这展示了该化合物在促进酯化反应中的作用,为通过酯形成提供了一种绿色且温和的酸保护替代方案 (Brinchi 等人,2003)。

安全和危害

作用机制

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 3-Methanesulfonyl-5-nitrobenzoic acid likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific reactants and products involved.

Result of Action

As a reagent in sm cross-coupling reactions , its primary effect at the molecular level is likely the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

生化分析

Biochemical Properties

3-Methanesulfonyl-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the inhibition or activation of specific enzymes, which can lead to changes in biochemical pathways. For instance, the nitro group in 3-Methanesulfonyl-5-nitrobenzoic acid can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses .

Cellular Effects

The effects of 3-Methanesulfonyl-5-nitrobenzoic acid on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to oxidative stress and inflammation. Additionally, 3-Methanesulfonyl-5-nitrobenzoic acid can alter cellular metabolism by impacting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Methanesulfonyl-5-nitrobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with specific biomolecules. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can further interact with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methanesulfonyl-5-nitrobenzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methanesulfonyl-5-nitrobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 3-Methanesulfonyl-5-nitrobenzoic acid in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

3-Methanesulfonyl-5-nitrobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in redox reactions and oxidative stress responses. The presence of the nitro group allows this compound to participate in electron transfer reactions, influencing metabolic flux and metabolite levels. Additionally, the methanesulfonyl group can modify the activity of enzymes involved in sulfur metabolism .

Transport and Distribution

Within cells and tissues, 3-Methanesulfonyl-5-nitrobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of 3-Methanesulfonyl-5-nitrobenzoic acid can influence its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of 3-Methanesulfonyl-5-nitrobenzoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of 3-Methanesulfonyl-5-nitrobenzoic acid within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

3-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNYBVMFYCWKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。